![molecular formula C15H23NO4 B10773104 Ethyl 4-{2-hydroxy-3-[(propan-2-yl)amino]propoxy}benzoate](/img/structure/B10773104.png)
Ethyl 4-{2-hydroxy-3-[(propan-2-yl)amino]propoxy}benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound identified as “PMID7473541C11” is a small molecular drug known for its potential therapeutic applications. It is also referred to by its synonyms GTPL3096 and BDBM50029182 . This compound has been investigated for its potential use in various scientific and medical fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of PMID7473541C11 involves multiple steps, including the use of specific reagents and conditions to achieve the desired chemical structure. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. general synthetic methods for similar compounds often involve:
Stepwise addition of reagents: This ensures controlled reactions and minimizes side products.
Temperature control: Reactions are typically carried out at specific temperatures to optimize yield and purity.
Purification techniques: Methods such as chromatography and recrystallization are used to purify the final product.
Industrial Production Methods
Industrial production of PMID7473541C11 would likely involve scaling up the laboratory synthesis process. This includes:
Batch processing: Large quantities of reagents are reacted in batches to produce the compound.
Continuous flow reactors: These reactors allow for continuous production, improving efficiency and consistency.
Quality control: Rigorous testing is conducted to ensure the purity and potency of the compound.
化学反応の分析
Types of Reactions
PMID7473541C11 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form different oxidation states.
Reduction: Reduction reactions can convert the compound to a lower oxidation state.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Transition metal catalysts like palladium or platinum are often used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state derivatives, while reduction may produce lower oxidation state compounds.
科学的研究の応用
PMID7473541C11 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential effects on biological pathways and processes.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of PMID7473541C11 involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by:
Binding to receptors: The compound may bind to specific receptors on cell surfaces, triggering a cascade of intracellular events.
Inhibiting enzymes: It may inhibit certain enzymes, altering metabolic pathways and cellular functions.
Modulating signaling pathways: The compound can influence signaling pathways, affecting gene expression and protein synthesis.
類似化合物との比較
PMID7473541C11 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
GTPL3096: Shares structural similarities but may have different functional groups.
BDBM50029182: Another synonym for the compound, indicating its chemical identity.
The uniqueness of PMID7473541C11 lies in its specific chemical structure and the resulting biological activity, which may differ from other similar compounds in terms of potency, selectivity, and therapeutic potential.
特性
分子式 |
C15H23NO4 |
|---|---|
分子量 |
281.35 g/mol |
IUPAC名 |
ethyl 4-[2-hydroxy-3-(propan-2-ylamino)propoxy]benzoate |
InChI |
InChI=1S/C15H23NO4/c1-4-19-15(18)12-5-7-14(8-6-12)20-10-13(17)9-16-11(2)3/h5-8,11,13,16-17H,4,9-10H2,1-3H3 |
InChIキー |
SLTRHTRCERUIHA-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CC=C(C=C1)OCC(CNC(C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![tert-butyl 2-[2-[(2-(125I)iodanyl-4,5-dimethoxyphenyl)methyl]-4,5-dimethoxyphenyl]acetate](/img/structure/B10773023.png)
![4-(cyclopentyloxymethyl)-N-[3-methoxy-4-(4-methylimidazol-1-yl)phenyl]-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-amine](/img/structure/B10773025.png)
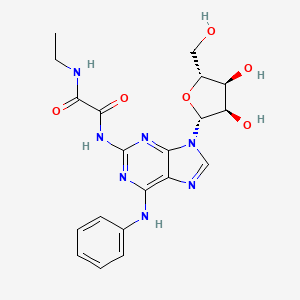


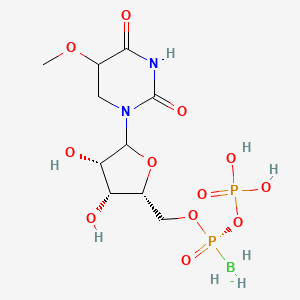
![N-hydroxy-4-[[3-oxo-2-(thiophen-2-ylmethyl)-2,4-dihydroquinoxalin-1-yl]methyl]benzamide](/img/structure/B10773061.png)
![(2R)-2-[1,3-benzodioxol-5-ylmethyl-(4-methoxyphenyl)sulfonylamino]-N-hydroxy-3-thiophen-2-ylpropanamide](/img/structure/B10773069.png)
![2-(2-Chloro-6-fluorophenyl)-7-phenyl-3,5-dihydroimidazo[4,5-c]quinolin-4-one](/img/structure/B10773078.png)
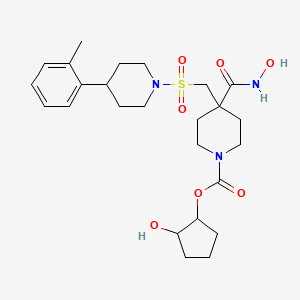
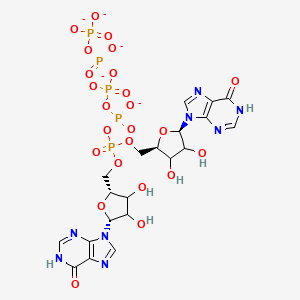
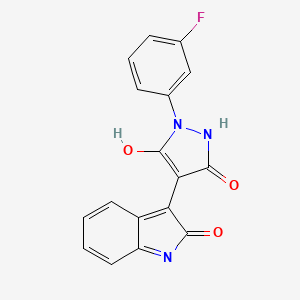
![3-(4-Phenylphenyl)-1-azabicyclo[2.2.2]octane](/img/structure/B10773127.png)
![2-[1,3-benzodioxol-5-ylmethyl-(4-methoxyphenyl)sulfonylamino]-N-hydroxy-3-thiophen-2-ylpropanamide](/img/structure/B10773131.png)